

# An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate

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## Compound of Interest

Compound Name: Methyl 6-amino-3,5-dibromopicolinate

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## Abstract

**Methyl 6-amino-3,5-dibromopicolinate** is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical parameters and spectral data. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its use in research and development. Furthermore, the guide explores the potential biological significance of this compound class, offering insights for drug discovery and development professionals.

## Chemical Properties

**Methyl 6-amino-3,5-dibromopicolinate**, with the CAS number 443956-21-6, is a solid at room temperature.<sup>[1]</sup> Its core structure consists of a pyridine ring substituted with an amino group at the 6-position, two bromine atoms at the 3 and 5-positions, and a methyl ester group at the 2-position.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-amino-3,5-dibromopicolinate** is presented in the table below. While specific experimental data for some properties are not

readily available in the literature, predicted values from computational models are included where applicable.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	309.94 g/mol	[2]
Appearance	Solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa (Predicted)	-0.23 ± 0.10	[3]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Methyl 6-amino-3,5-dibromopicolinate**. While a complete set of spectra for this specific compound is not publicly available, representative data for structurally related compounds and general principles of spectral interpretation are provided.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the methyl ester protons. The chemical shift of the single aromatic proton will be influenced by the deshielding effects of the adjacent bromine atoms and the ester group.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the electronegative bromine and nitrogen atoms.

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- N-H stretching vibrations for the primary amine.

- C=O stretching vibration for the ester carbonyl group.
- C-N and C-Br stretching vibrations.
- Aromatic C-H and C=C stretching vibrations.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak  $[M]^+$  should be observable, along with characteristic isotopic peaks due to the presence of two bromine atoms ( $[M+2]^+$  and  $[M+4]^+$ ).

## Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of **Methyl 6-amino-3,5-dibromopicolinate**.

## Synthesis

A plausible synthetic route to **Methyl 6-amino-3,5-dibromopicolinate** involves the bromination of a suitable precursor followed by esterification. A general procedure is outlined below, which may require optimization for this specific target molecule.



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A generalized synthetic workflow for **Methyl 6-amino-3,5-dibromopicolinate**.

Protocol:

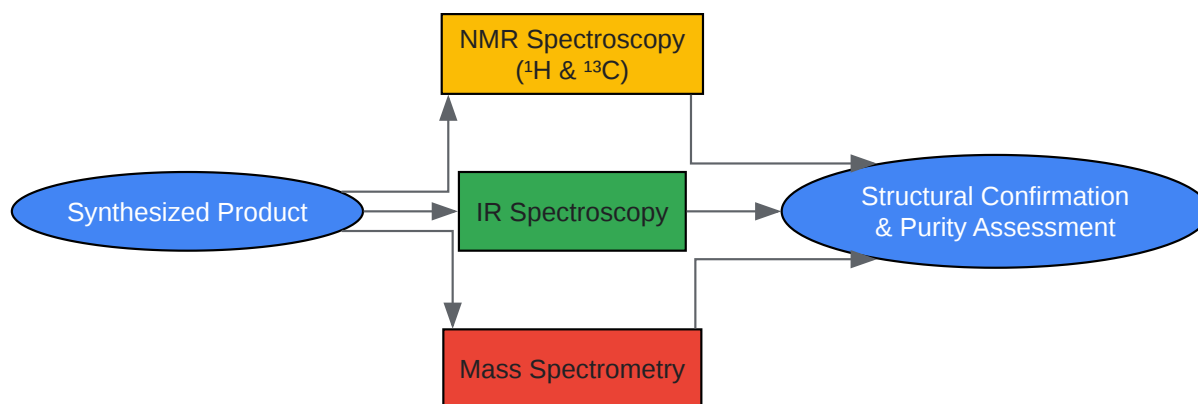
- **Bromination of 6-Aminopicolinic Acid:** To a solution of 6-aminopicolinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) or bromine ( $Br_2$ ) portion-wise at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude 3,5-dibromo-6-aminopicolinic acid.
- **Esterification:** The crude dibrominated acid is then dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the

reaction is complete (monitored by TLC).

- Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **Methyl 6-amino-3,5-dibromopicolinate**.

## Analytical Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.



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Workflow for the analytical characterization of the final product.

NMR Spectroscopy:

- Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

IR Spectroscopy:

- Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

#### Mass Spectrometry:

- Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.

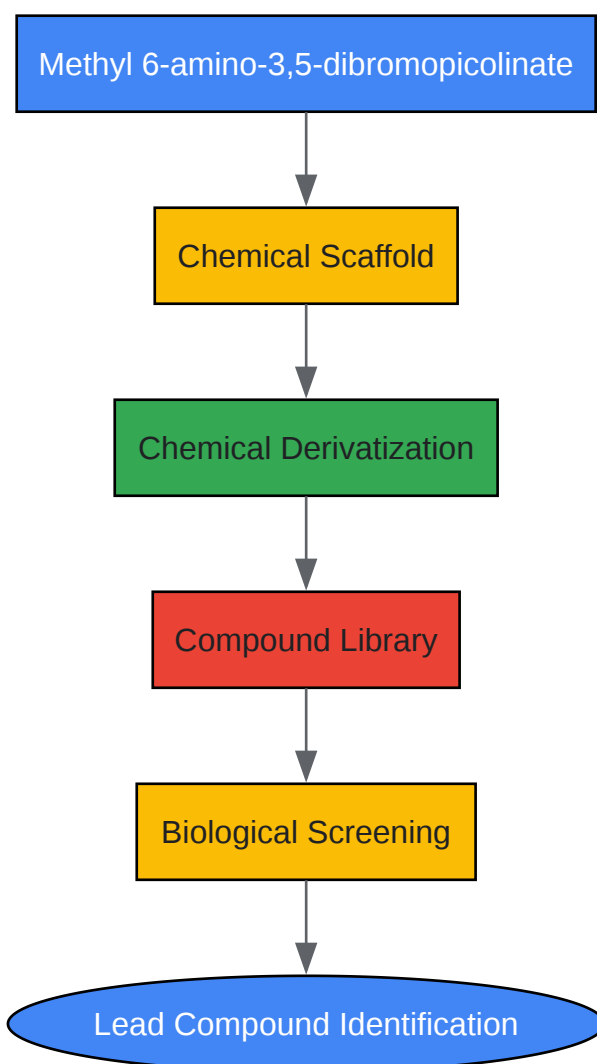
## Biological Significance and Applications

Halogenated pyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

While specific biological data for **Methyl 6-amino-3,5-dibromopicolinate** is not extensively reported, related aminopyridine structures have been investigated for a range of therapeutic applications. For instance, aminopyridines are known to act as potassium channel blockers and have been explored for the treatment of neurological disorders.<sup>[4]</sup> Furthermore, substituted pyridine derivatives are integral scaffolds in the development of various kinase inhibitors and other targeted therapies.

The dibromo-substitution pattern on the pyridine ring, combined with the amino and ester functionalities, makes **Methyl 6-amino-3,5-dibromopicolinate** an attractive building block for the synthesis of novel compounds with potential applications in areas such as:

- **Oncology:** As a scaffold for the design of kinase inhibitors or other anti-proliferative agents.
- **Neuroscience:** For the development of modulators of ion channels or receptors in the central nervous system.
- **Infectious Diseases:** As a starting material for the synthesis of novel antibacterial or antiviral compounds.



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Logical relationship for the utility of the title compound in drug discovery.

## Conclusion

**Methyl 6-amino-3,5-dibromopicolinate** is a valuable chemical entity with significant potential for further exploration in both academic and industrial research settings. This technical guide has provided a consolidated overview of its chemical properties, along with generalized experimental protocols to aid in its synthesis and characterization. The structural features of this molecule suggest its utility as a versatile building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052669#methyl-6-amino-3-5-dibromopicolinate-chemical-properties]

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